molecular formula C19H15N3O4S B5332868 N'-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide

N'-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide

Cat. No.: B5332868
M. Wt: 381.4 g/mol
InChI Key: GKPSOAPHFNAZSP-UHFFFAOYSA-N
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Description

N’-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide is an organic compound that belongs to the class of sulfonylureas This compound is characterized by the presence of a benzenesulfonyl group and a nitrophenyl group attached to a benzenecarboximidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide typically involves the reaction of benzenesulfonyl chloride with 2-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with benzenecarboximidoyl chloride to yield the final product. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of N’-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst, room temperature to elevated temperatures.

    Reduction: Lithium aluminum hydride, anhydrous ether, room temperature to reflux.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of N’-(benzenesulfonyl)-N-(2-aminophenyl)benzenecarboximidamide.

    Reduction: Formation of N’-(benzenethiol)-N-(2-nitrophenyl)benzenecarboximidamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N’-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide can be compared with other sulfonylurea compounds, such as:

    N’-(benzenesulfonyl)-N-(4-nitrophenyl)benzenecarboximidamide: Similar structure but with the nitro group in the para position.

    N’-(benzenesulfonyl)-N-(2-chlorophenyl)benzenecarboximidamide: Similar structure but with a chloro group instead of a nitro group.

    N’-(benzenesulfonyl)-N-(2-methylphenyl)benzenecarboximidamide: Similar structure but with a methyl group instead of a nitro group.

The uniqueness of N’-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c23-22(24)18-14-8-7-13-17(18)20-19(15-9-3-1-4-10-15)21-27(25,26)16-11-5-2-6-12-16/h1-14H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPSOAPHFNAZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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